molecular formula C9H13NS2 B12314644 4-Cyclohexyl-1,3-thiazole-2-thiol

4-Cyclohexyl-1,3-thiazole-2-thiol

Cat. No.: B12314644
M. Wt: 199.3 g/mol
InChI Key: HBTSHIJCNGWNEF-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1,3-thiazole-2-thiol is a heterocyclic compound characterized by a thiazole ring substituted with a cyclohexyl group at the 4-position and a thiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1,3-thiazole-2-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Cyclohexyl-1,3-thiazole-2-thiol can be compared with other thiazole derivatives to highlight its uniqueness:

Properties

Molecular Formula

C9H13NS2

Molecular Weight

199.3 g/mol

IUPAC Name

4-cyclohexyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C9H13NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11)

InChI Key

HBTSHIJCNGWNEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CSC(=S)N2

Origin of Product

United States

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